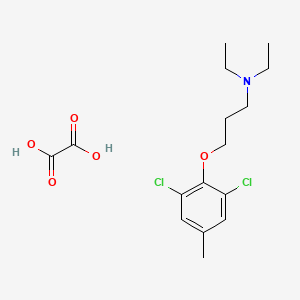![molecular formula C18H16N6O4S3 B4908743 N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B4908743.png)
N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different linkers and functional groups.
Uniqueness
N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its combination of furan and thiadiazole rings, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S3/c25-15(11-3-1-7-27-11)19-17-23-21-13(30-17)5-9-29-10-6-14-22-24-18(31-14)20-16(26)12-4-2-8-28-12/h1-4,7-8H,5-6,9-10H2,(H,19,23,25)(H,20,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBKWBVBCRCTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-N-[1-(4-fluorophenyl)ethyl]piperidin-4-amine](/img/structure/B4908660.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B4908667.png)
![methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B4908671.png)
![(3-nitrophenyl){3-[(3-nitrophenyl)sulfonyl]phenyl}methanone](/img/structure/B4908673.png)
![2-(4-chlorophenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4908678.png)

![N-(4-fluoro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4908693.png)

![Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B4908720.png)
![methyl (2S)-({[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B4908722.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4908736.png)
![7-chloro-4-[4-(2-furoyl)-1-piperazinyl]quinoline](/img/structure/B4908749.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}ethyl cyanide](/img/structure/B4908750.png)
![2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B4908757.png)
